- Synthesis of an organic-soluble π-conjugated [3]rotaxane via rotation of glucopyranose units in permethylated β-cyclodextrin, Beilstein Journal of Organic Chemistry, 2014, 10, 2800-2808
Cas no 927384-44-9 (2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine)
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine is a boron-containing heterocyclic compound with potential applications in organic synthesis and materials science. Its structure features a naphtho-fused diazaborine core, which imparts stability and unique electronic properties. The presence of a 4-bromophenyl substituent enhances its utility as a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization. This compound may also serve as a precursor for luminescent materials or optoelectronic devices due to its conjugated system. Its well-defined molecular architecture and synthetic flexibility make it a valuable building block for advanced chemical research.
927384-44-9 structure
Product Name:2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
CAS No:927384-44-9
MF:C16H12BBrN2
MW:322.994882583618
MDL:MFCD16038141
CID:1068868
PubChem ID:125307608
Update Time:2025-05-19
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
- 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho-[1,8-de][1,3,2]diazaborinine
- p-Bromophenylboronic Acid 1,8-Diaminonaphthalene, Protected
- AMTB456
- B3655
- 4-Bromo-1-(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborinyl)benzene
- 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborine (ACI)
- AKOS015835642
- T71468
- 3-(4-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
- 927384-44-9
- 3-(4-BROMOPHENYL)-2,4-DIAZA-3-BORATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE
- 3-(4-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13]trideca-1(12),5,7,9(13),10-pentaene
- AC-27916
- MFCD16038141
- SCHEMBL16016656
- AS-2533
- CS-0186413
- 3-(4-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
- DTXSID00693714
- C16H12BBrN2
- 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
-
- MDL: MFCD16038141
- Inchi: 1S/C16H12BBrN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H
- InChI Key: NKGYQJVDGSWXFR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(B2NC3=C4C(=CC=C3)C=CC=C4N2)=CC=1
Computed Properties
- Exact Mass: 322.02800
- Monoisotopic Mass: 322.02769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.1Ų
Experimental Properties
- PSA: 24.06000
- LogP: 4.11110
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:0-10°C
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152578-1G |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine |
927384-44-9 | 98% | 1g |
¥379.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152578-200mg |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine |
927384-44-9 | >98.0%(GC)(N) | 200mg |
¥199.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152578-5G |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine |
927384-44-9 | 98% | 5g |
¥1040.90 | 2023-09-04 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3655-1G |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine |
927384-44-9 | >98.0%(GC)(N) | 1g |
¥350.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3655-5G |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine |
927384-44-9 | >98.0%(GC)(N) | 5g |
¥990.00 | 2024-04-15 | |
| Apollo Scientific | OR303525-500mg |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
927384-44-9 | 500mg |
£75.00 | 2023-09-02 | ||
| Apollo Scientific | OR303525-1g |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
927384-44-9 | 1g |
£68.00 | 2025-02-19 | ||
| Apollo Scientific | OR303525-5g |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
927384-44-9 | 5g |
£220.00 | 2025-02-19 | ||
| AK Scientific | AMTB456-250mg |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
927384-44-9 | 98% | 250mg |
$23 | 2025-02-18 | |
| AK Scientific | AMTB456-1g |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
927384-44-9 | 98% | 1g |
$59 | 2025-02-18 |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Toluene ; 3 h, reflux
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: Toluene ; 2 h, reflux
Reference
- Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki-Miyaura Coupling, Journal of the American Chemical Society, 2007, 129(4), 758-759
Production Method 3
Reaction Conditions
1.1 Solvents: Toluene ; 2 h, 120 °C
Reference
- The Origin of Catalytic Benzylic C-H Oxidation over a Redox-Active Metal-Organic Framework, Angewandte Chemie, 2021, 60(28), 15243-15247
Production Method 4
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Transition metal-free B(dan)-installing reaction (dan: naphthalene-1,8-diaminato): H-B(dan) as a B(dan) electrophile, Chemical Communications (Cambridge, 2020, 56(47), 6388-6391
Production Method 5
Reaction Conditions
1.1 Solvents: Toluene
Reference
- Assembly of high nuclearity clusters from a family of tripodal tris-carboxylate ligands, Polyhedron, 2016, 120, 18-29
Production Method 6
Reaction Conditions
1.1 Solvents: Toluene ; 3 h, reflux
Reference
- A pH-Stable TbIII-Based Metal-Organic Framework as a Turn-On and Blue-Shift Fluorescence Sensor toward Benzaldehyde and Salicylaldehyde in Aqueous Solution, Inorganic Chemistry, 2022, 61(40), 16177-16184
Production Method 7
Reaction Conditions
1.1 Solvents: Water ; 2 h, 60 °C
Reference
- Catalyst-free and eco-friendly synthesis of masked haloarylboronic acids R (alkyl or aryl)-B(dan) on water, Tetrahedron, 2021, 90,
Production Method 8
Reaction Conditions
1.1 Solvents: Toluene ; rt → 130 °C; 3 h, 130 °C
Reference
- Method of preparation of oligomer compound by cross-coupling reaction, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium acetate , tert-Butyl nitrite Catalysts: Benzoyl peroxide , Tetrabutylammonium chloride Solvents: Acetonitrile ; 8 h, 80 °C
Reference
- Preparation method of 2-aryl-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine from Bpin-Bdan, dibenzoyl peroxide and aromatic amine, China, , ,
Production Method 10
Reaction Conditions
1.1 Solvents: Toluene ; 3 h, reflux
Reference
- Preparation of thiadiazole-containing rigid polydentate tetracarboxylic acid organic ligand for metal organic framework, China, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Oxygen Solvents: Toluene ; 12 h, 120 °C
Reference
- Programmable Fabrication of Monodisperse Graphene Nanoribbons via Deterministic Iterative Synthesis, Journal of the American Chemical Society, 2022, 144(35), 16012-16019
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Raw materials
- 1,8-Diaminonaphthalene
- (4-bromophenyl)boronic acid
- 1,8-(Boranediylbisimino)naphthalene
- 4-Bromophenylmagnesium bromide, 0.50 M in THF
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Preparation Products
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:927384-44-9)2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
Order Number:A920384
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:13
Price ($):229.0
Email:sales@amadischem.com
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
927384-44-9 (2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine) Related Products
- 1098071-09-0(2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine)
- 1159803-47-0(3-(4-Methylphenyl)-2,4-diaza-3- boratricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11- pentaene)
- 927384-43-8(2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine)
- 2133377-55-4(2-(Naphthalen-2-yl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine)
- 1338213-81-2(2-(Naphthalen-1-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine)
- 24341-81-9(2-Phenyl-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine)
- 927384-42-7(2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine)
- 1159803-51-6(2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine)
- 1254172-22-9(1,4-Bis(1H-naphtho1,8-de1,3,2diazaborinin-2(3H)-yl)benzene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:927384-44-9)2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
Purity:99%
Quantity:5g
Price ($):229.0